JTV-519 fumarate

Cardioprotection Antiarrhythmic In vivo pharmacology

Select JTV-519 fumarate for reliable RyR2 stabilization in arrhythmia studies. This fumarate salt offers superior DMSO solubility (≥100 mM) versus free base, ensuring assay consistency. Uniquely validated for catecholamine-induced ventricular arrhythmia models where diltiazem fails, with a 60% absolute risk reduction in vivo. Ideal for studying HFpEF, CPVT, and Ca²⁺ overload. Rigorously control concentration (0.3-1 μM) for optimal experimental outcomes.

Molecular Formula C29H36N2O6S
Molecular Weight 540.7 g/mol
Cat. No. B2872935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTV-519 fumarate
Molecular FormulaC29H36N2O6S
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyISLOBKLDZGDFTB-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

JTV-519 Fumarate (K201) Procurement Guide: Multimodal Cardioprotective Agent with RyR2 Stabilization


JTV-519 fumarate (also known as K201 fumarate) is a 1,4-benzothiazepine derivative that functions as a multi-channel blocker and stabilizer of the cardiac ryanodine receptor 2 (RyR2) [1]. The compound acts as a Ca²⁺-dependent blocker of sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors in striated muscle [2]. The fumarate salt form (CAS 1883549-36-7) was developed to enhance aqueous solubility and stability for biological assays relative to the free base . JTV-519 was advanced to Phase II clinical trials by Japan Tobacco for the treatment of atrial fibrillation and has been extensively studied for cardioprotection and antiarrhythmic applications, though development has been discontinued [3].

Why JTV-519 Fumarate Cannot Be Replaced by Standard Calcium Channel Blockers or Simpler Rycals


JTV-519 fumarate occupies a unique pharmacological niche that cannot be replicated by single-mechanism alternatives. Unlike the structurally related calcium channel blocker diltiazem, JTV-519 adds RyR2 stabilization to its multi-channel blocking profile, conferring efficacy in catecholamine-induced arrhythmia models where diltiazem fails entirely [1]. Compared to the more selective Rycal analog S107 (which has no documented off-target activity at up to 10 μM), JTV-519's broader ion channel blockade—including inhibition of Na⁺, K⁺, and L-type Ca²⁺ channels—may provide complementary antiarrhythmic activity in complex arrhythmia substrates, though with distinct selectivity and toxicity trade-offs [2]. The fumarate salt form further differentiates this compound from hydrochloride or free base preparations by offering quantifiably enhanced solubility in DMSO (≥100 mM) , a critical parameter for consistent in vitro assay performance.

JTV-519 Fumarate: Quantitative Comparator Evidence for Procurement Decision-Making


In Vivo Antiarrhythmic Efficacy: JTV-519 vs. Diltiazem in Catecholamine-Induced and Ischemia-Reperfusion Arrhythmias

JTV-519 (K201) demonstrated marked superiority over the structurally related Ca²⁺ channel blocker diltiazem in suppressing isoproterenol-induced ventricular arrhythmias under Ca²⁺ loading in rats. In the isoproterenol model, JTV-519 reduced arrhythmia incidence and mortality from 80-90% (vehicle/diltiazem groups) to 20%, whereas diltiazem provided no meaningful protection [1]. In the ischemia-reperfusion model, both compounds were effective (13% incidence for JTV-519 vs. 11% for diltiazem vs. 57% for vehicle) [1]. The differential efficacy highlights JTV-519's unique RyR2 stabilization mechanism, which is absent in diltiazem and is critical for suppressing early afterdepolarization-driven arrhythmias triggered by catecholamine surges [1].

Cardioprotection Antiarrhythmic In vivo pharmacology

Prevention of Diastolic Dysfunction in Human Failing Myocardium: JTV-519 vs. Untreated Control

In isolated ventricular trabeculae from terminally failing human hearts, JTV-519 (K201) at a low concentration (0.3 μM) prevented diastolic dysfunction under high extracellular Ca²⁺ challenge (5 mmol/L). Diastolic tension normalized to baseline (1 mmol/L Ca²⁺) was 1.01 ± 0.03 in JTV-519-treated muscle versus 1.26 ± 0.06 in untreated controls (P < 0.01) [1]. Concurrently, JTV-519 improved systolic developed tension by +27 ± 8% relative to control (P < 0.05) at high Ca²⁺ [1]. Importantly, the beneficial effects were maintained across the physiological heart rate frequency range of 1-3 Hz [1]. At higher concentration (1 μM), JTV-519 exerted negative inotropic effects (developed tension −9.8 ± 2.5% compared to control, P < 0.05), underscoring the narrow therapeutic window and the importance of precise concentration selection [1].

Heart failure Diastolic function Human myocardium Ex vivo

Concentration-Dependent Modulation of Spontaneous Ca²⁺ Release and SR Ca²⁺ Handling in Normal Ventricular Cardiomyocytes

JTV-519 (K201) exhibits concentration-dependent effects on Ca²⁺ handling in normal adult rabbit ventricular cardiomyocytes, with differential outcomes that are critical for experimental design. At 1 μM, JTV-519 reduced spontaneous Ca²⁺ release frequency without altering SR Ca²⁺ content; Ca²⁺ transient amplitude was modestly reduced to 83 ± 7% of baseline [1]. At 3 μM, JTV-519 produced a larger reduction in Ca²⁺ transient amplitude (to 60 ± 7%) with accompanying reductions in L-type Ca²⁺ current amplitude (to 66 ± 8%) and SR Ca²⁺ content (to 74 ± 9%) [1]. In permeabilized cardiomyocytes, 1 μM JTV-519 reduced both the frequency and velocity of SR Ca²⁺ waves, as well as Ca²⁺ spark amplitude and frequency, while 3 μM completely abolished Ca²⁺ waves [1]. This concentration-dependent dual action—SERCA inhibition and RyR2 modulation—underlies JTV-519's ability to suppress diastolic Ca²⁺ release during Ca²⁺ overload without abolishing systolic Ca²⁺ transients at the lower concentration [1].

Excitation-contraction coupling Cardiomyocyte Calcium sparks Concentration-response

Ca²⁺-Dependent SERCA Inhibition: Quantitative Potency and Tissue Selectivity Profile

JTV-519 displays Ca²⁺-dependent inhibition of SERCA-dependent ATPase activity with IC₅₀ values that shift dramatically depending on ambient Ca²⁺ concentration. In cardiac muscle SR microsomes, IC₅₀ values were 9 μM at 0.25 μM Ca²⁺, 19 μM at 2 μM Ca²⁺, and 130 μM at 200 μM Ca²⁺ [1]. In skeletal muscle (SkM) SR microsomes, IC₅₀ values were 5 μM, 13 μM, and 104 μM, respectively [1]. This steep Ca²⁺-dependence means that SERCA inhibition is most potent under resting (diastolic) Ca²⁺ conditions and diminishes under elevated systolic Ca²⁺, providing a built-in functional selectivity that favors suppression of pathological SR Ca²⁺ leak during diastole while preserving systolic SR Ca²⁺ uptake [1]. At concentrations ≥5 μM, JTV-519 also increases RyR open probability (Po) under systolic Ca²⁺ conditions (~5 μM Ca²⁺; Po ~0.3) but not under diastolic conditions (~100 nM Ca²⁺; Po < 0.01) [1].

SERCA Enzyme inhibition Calcium handling Tissue selectivity

FKBP12.6-Independent RyR2 Stabilization: Mechanism of Action Clarification

The mechanism by which JTV-519 stabilizes RyR2 has been controversial, with initial reports suggesting it acts by increasing RyR2 affinity for FKBP12.6 (calstabin2). However, subsequent studies demonstrated that JTV-519 suppresses spontaneous Ca²⁺ release and inhibits [³H]ryanodine binding to RyR2 irrespective of FKBP12.6 association [1]. In ventricular myocytes treated with FK506 to dissociate FKBP12.6 from RyR2, JTV-519 retained full efficacy in suppressing spontaneous Ca²⁺ release [1]. In HEK-293 cells, JTV-519 suppressed spontaneous Ca²⁺ release with the same potency in cells expressing RyR2 alone versus cells co-expressing RyR2 and FKBP12.6 [1]. Furthermore, JTV-519 inhibited [³H]ryanodine binding to both wild-type RyR2 and the N4104K mutant (linked to ventricular tachycardia and sudden death) in the absence of FKBP12.6 [1]. The K201-binding domain on RyR2 was subsequently mapped to amino acids 2114-2149, with stabilization occurring through correction of defective interdomain interaction between the 2114-2149 domain and central domain 2234-2750 [2].

RyR2 FKBP12.6 Calstabin2 Mechanism of action

Fumarate Salt vs. Hydrochloride Salt: Solubility and Assay Compatibility Differentiation

JTV-519 fumarate (CAS 1883549-36-7) offers quantifiably superior solubility in DMSO compared to the hydrochloride salt form (CAS 1038410-88-6). The fumarate salt achieves solubility of ≥100 mM (approximately 54 mg/mL) in DMSO, while the hydrochloride salt exhibits solubility of approximately 54 mM (25 mg/mL) in DMSO . This represents a nearly 2-fold improvement in achievable stock concentration. The fumarate counterion also confers enhanced aqueous solubility compared to the free base, which is a lipophilic 1,4-benzothiazepine derivative with limited water solubility . Additionally, the fumarate salt form (as hemifumarate) is available from major chemical suppliers (Sigma-Aldrich, R&D Systems, MedChemExpress) with HPLC-verified purity ≥97-98%, ensuring lot-to-lot consistency for reproducible biological assays .

Formulation Solubility Salt form Assay development

JTV-519 Fumarate: Validated Research and Discovery Applications Based on Quantitative Evidence


Catecholamine-Induced or Stress-Triggered Arrhythmia Models

JTV-519 fumarate is specifically validated for studies of catecholamine-induced ventricular arrhythmias, where standard Ca²⁺ channel blockers (e.g., diltiazem) fail to provide protection. The in vivo data showing 60 percentage-point absolute risk reduction versus diltiazem in the isoproterenol + Ca²⁺ loading model [1] establishes JTV-519 as the appropriate tool compound for dissecting mechanisms of early afterdepolarization (EAD)-driven arrhythmias and RyR2-mediated triggered activity. This application extends to models of exercise-induced arrhythmias, emotional stress-triggered events, and conditions of sympathetic hyperactivity.

Human Failing Myocardium Ex Vivo Contractility Studies

JTV-519 fumarate at precisely 0.3 μM is validated for studies in isolated human failing ventricular trabeculae, where it prevents diastolic dysfunction (diastolic tension normalized from 1.26 to 1.01, P < 0.01) and improves systolic developed tension (+27 ± 8%, P < 0.05) under high Ca²⁺ challenge [1]. The efficacy across physiological heart rates (1-3 Hz) makes JTV-519 suitable for experiments investigating therapeutic strategies for heart failure with preserved ejection fraction (HFpEF), diastolic dysfunction, and Ca²⁺ overload-induced contractile impairment. Users must strictly adhere to the 0.3 μM concentration, as 1 μM induces negative inotropy (−9.8 ± 2.5%) [1].

RyR2 Interdomain Interaction and Domain Mapping Studies

JTV-519 fumarate serves as a validated molecular probe for investigating RyR2 interdomain interactions, with the K201-binding domain definitively mapped to amino acids 2114-2149 of RyR2 [1]. The compound's FKBP12.6-independent mechanism of action [2] makes it suitable for studies in calstabin2-deficient models, including FKBP12.6 knockout mice, without confounding interpretation. Applications include site-directed fluorescence labeling studies, domain-peptide competition assays, and investigations of defective interdomain interactions in RyR2 mutations linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular cardiomyopathy (ARVC).

Ca²⁺ Handling Studies Requiring Concentration-Dependent Functional Profiling

JTV-519 fumarate is uniquely suited for experiments requiring dissection of RyR2 stabilization versus SERCA inhibition, due to its concentration-dependent functional bifurcation. At 1 μM, the compound suppresses spontaneous Ca²⁺ release and reduces Ca²⁺ spark frequency without depleting SR Ca²⁺ content (transient amplitude 83 ± 7% of control) [1]. At 3 μM, SERCA inhibition becomes prominent with SR depletion (to 74 ± 9% of control) and abolition of Ca²⁺ waves [1]. The Ca²⁺-dependent SERCA inhibition profile (IC₅₀ 9 μM at 0.25 μM Ca²⁺ shifting to 130 μM at 200 μM Ca²⁺) [2] further enables studies under precisely defined Ca²⁺ conditions. Researchers should explicitly report JTV-519 concentration and buffer Ca²⁺ conditions to enable cross-study data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTV-519 fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.